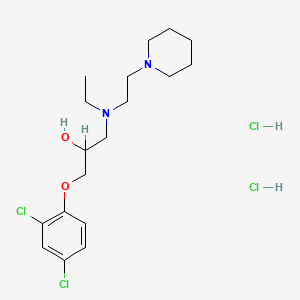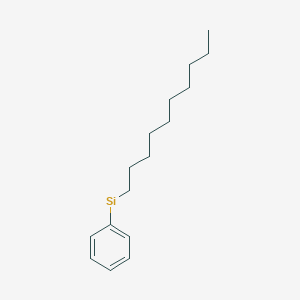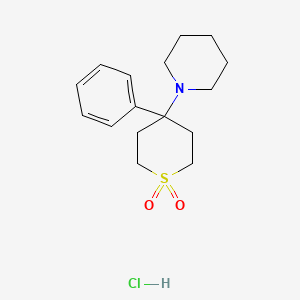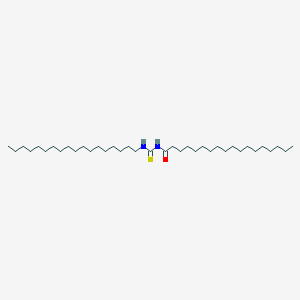
2-Naphthalenecarboxylic acid, 6-hydroxy-5,7-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 6-hydroxy-5,7-dimethoxy- is a chemical compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 6-hydroxy-5,7-dimethoxy- can be achieved through a chemo-enzymatic pathway. One method involves starting from sinapic acid, a naturally occurring compound found in plants like mustard and rapeseed. The process includes a one-pot two-step chemo-enzymatic pathway that converts sinapic acid into 6-hydroxy-5,7-dimethoxy-2-naphthoic acid . This method is considered sustainable and efficient, utilizing simple filtration as a purification step.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the chemo-enzymatic synthesis mentioned above provides a scalable approach. The use of biocatalysis and green chemistry principles ensures that the process is environmentally friendly and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 6-hydroxy-5,7-dimethoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 6-hydroxy-5,7-dimethoxy- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s antioxidant properties make it valuable in studying oxidative stress and related biological processes.
Medicine: Its potential therapeutic effects are being explored, particularly in the context of anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 6-hydroxy-5,7-dimethoxy- involves its interaction with various molecular targets and pathways. Its antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage. The compound may also inhibit specific enzymes and signaling pathways involved in inflammation and cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
Syringaldehyde: 3,5-Dimethoxy-4-hydroxybenzaldehyde, known for its antioxidant and antimicrobial properties.
2-Naphthalenecarboxylic acid: A simpler analog without the hydroxy and methoxy groups, used in various chemical applications.
Uniqueness
2-Naphthalenecarboxylic acid, 6-hydroxy-5,7-dimethoxy- stands out due to its specific functional groups, which confer unique chemical properties
Propiedades
Número CAS |
23204-42-4 |
|---|---|
Fórmula molecular |
C13H12O5 |
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
6-hydroxy-5,7-dimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H12O5/c1-17-10-6-8-5-7(13(15)16)3-4-9(8)12(18-2)11(10)14/h3-6,14H,1-2H3,(H,15,16) |
Clave InChI |
VVDSTIJVPBCANN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C=CC(=CC2=C1)C(=O)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



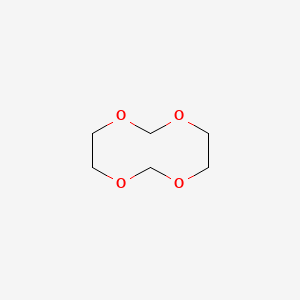

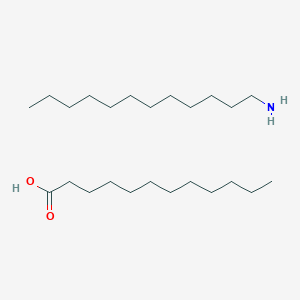
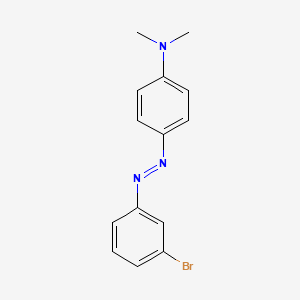

![2,4,6-Tris[2-(dimethylamino)ethyl]phenol](/img/structure/B14717255.png)

